2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound featuring an oxadiazole ring, an ethoxyphenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Incorporation of the Morpholine Moiety: This can be done through nucleophilic substitution reactions where a halogenated precursor reacts with morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the ethoxyphenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl rings and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE depends on its specific application:
Molecular Targets: It may target enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound could interfere with metabolic pathways, signal transduction, or gene expression, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
- 2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
Uniqueness
The presence of the ethoxy group in 2-{2-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE distinguishes it from similar compounds, potentially affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H23N3O5/c1-2-28-17-9-7-16(8-10-17)22-23-21(24-30-22)18-5-3-4-6-19(18)29-15-20(26)25-11-13-27-14-12-25/h3-10H,2,11-15H2,1H3 |
InChI Key |
ZHYGWWMRXOKMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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